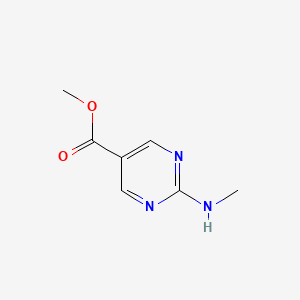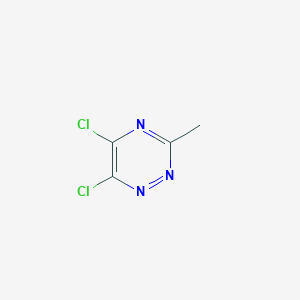
2-Isopropyl-4-methylphenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of aromatic esters and is commonly used in perfumery and flavoring due to its pleasant odor.
- The compound is also known by other synonyms, although specific names are not readily available.
2-Isopropyl-4-methylphenyl acetate: is an organic compound with a molecular weight of 192.25 g/mol.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-isopropyl-4-methylphenyl acetate can be achieved through esterification reactions.
Reaction Conditions: Typically, acetic acid reacts with 2-isopropyl-4-methylphenol (also known as p-cymene) in the presence of a strong acid catalyst (such as sulfuric acid). The reaction occurs under reflux conditions.
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides a basis for larger-scale production.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various chemical transformations, including
Common Reagents and Conditions: These reactions involve standard reagents such as acids, bases, and oxidizing/reducing agents.
Major Products: The primary products depend on the specific reaction. For example, ester hydrolysis yields the alcohol and acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and applications in organic synthesis.
Biology: Its odor profile may be relevant in studies related to olfaction and sensory perception.
Medicine: While not a direct therapeutic agent, understanding its properties contributes to broader chemical knowledge.
Industry: Perfumery, flavoring, and fragrance industries utilize it as a component in formulations.
Wirkmechanismus
- The compound’s mechanism of action is not well-documented, but its pleasant odor likely involves interactions with olfactory receptors.
- Molecular targets and pathways remain an area for further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other aromatic esters, such as methyl benzoate or ethyl acetate, share structural features.
Uniqueness: 2-Isopropyl-4-methylphenyl acetate’s specific combination of substituents contributes to its distinct odor profile.
Eigenschaften
Molekularformel |
C12H16O2 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(4-methyl-2-propan-2-ylphenyl) acetate |
InChI |
InChI=1S/C12H16O2/c1-8(2)11-7-9(3)5-6-12(11)14-10(4)13/h5-8H,1-4H3 |
InChI-Schlüssel |
SGGJWAKENPJRCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




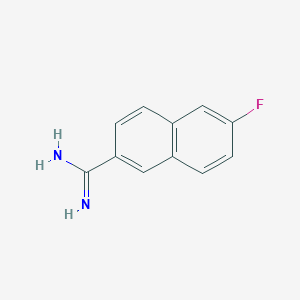

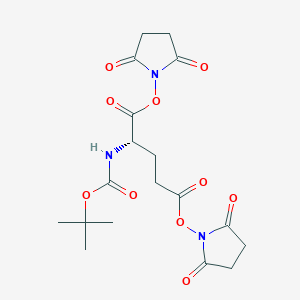
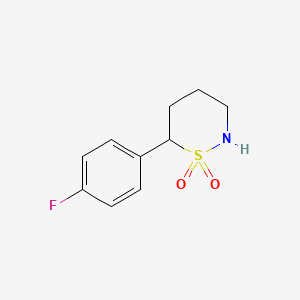
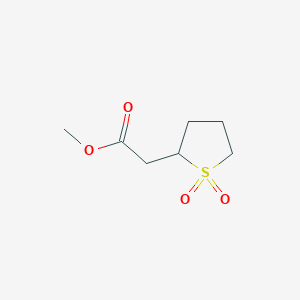
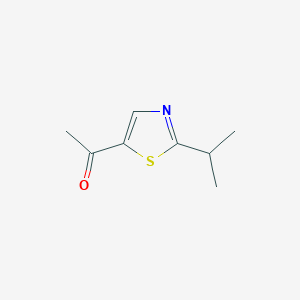
![1-([1,2,4]Triazolo[4,3-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12954132.png)

![6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine](/img/structure/B12954149.png)

